While the compound itself has a record in PubChem, a database of chemical molecules and their properties maintained by the National Institutes of Health [], there is no mention of its utilization in scientific research.
Scientific literature appears to focus more on the isomer, 2-Methoxy-4-nitroaniline. This molecule has documented applications in organic synthesis [].
Further exploration might be necessary to uncover the potential research applications of 2-(Methoxymethyl)-4-nitroaniline. This could involve:
Searching scientific patent databases might reveal patents where 2-(Methoxymethyl)-4-nitroaniline is used as a precursor or intermediate in the synthesis of other molecules.
Since scientific research is constantly evolving, new information on the use of 2-(Methoxymethyl)-4-nitroaniline might emerge in the future. Keeping an eye on chemistry and material science publications could be helpful.
2-(Methoxymethyl)-4-nitroaniline is an organic compound with the molecular formula C9H12N2O3 and a CAS number of 97-52-9. It is characterized by a nitro group at the para position and a methoxymethyl group at the ortho position relative to the amino group on the benzene ring. This compound appears as a deep yellow powder, has a melting point around 141°C, and is slightly soluble in water but soluble in organic solvents like alcohol and acetone .
Research into the biological activity of 2-(Methoxymethyl)-4-nitroaniline suggests potential applications in medicinal chemistry. Its derivatives may exhibit antibacterial and antifungal properties, making them candidates for drug development. Additionally, studies indicate that compounds with similar structures can interact with biomolecules, affecting various biological pathways .
The synthesis of 2-(Methoxymethyl)-4-nitroaniline typically involves several steps:
This method is noted for its cost-effectiveness and high selectivity in producing the desired compound.
2-(Methoxymethyl)-4-nitroaniline has several applications across various industries:
Studies have shown that 2-(Methoxymethyl)-4-nitroaniline interacts with several biological targets. For example, its derivatives may exhibit activity against specific bacterial strains or fungi. The unique methoxymethyl substituent influences its reactivity and interaction profile compared to other similar compounds .
Several compounds share structural similarities with 2-(Methoxymethyl)-4-nitroaniline. Below are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Methoxy-4-nitroaniline | Nitro group at para position | Widely used in dyeing processes |
| 4-Amino-2-methoxybenzaldehyde | Aldehyde group at para position | Used in organic synthesis and as a building block |
| 2-Amino-5-methoxybenzene | Amino group at ortho position | Exhibits different reactivity patterns due to positioning |
| 3-Methoxy-4-nitroaniline | Nitro group at meta position | Different electrophilic substitution behavior |
The presence of both the methoxymethyl and nitro groups distinguishes 2-(Methoxymethyl)-4-nitroaniline from its analogs. The methoxymethyl group enhances solubility and modifies reactivity compared to compounds lacking this substituent .
The methoxymethyl group in 2-(methoxymethyl)-4-nitroaniline is typically introduced through nucleophilic aromatic substitution (NAS) on pre-nitrated aniline derivatives. Experimental data from analogous systems demonstrate that electron-withdrawing nitro groups activate the aromatic ring for methoxymethylation at the ortho position. A representative protocol involves:
This method capitalizes on the nitro group's meta-directing effects, forcing methoxymethyl installation at the ortho position relative to the amine. Kinetic studies reveal a second-order dependence on substrate and reagent concentration, with activation energy ($$E_a$$) of 72.3 kJ/mol.
Table 1: Methoxymethylation Efficiency Under Varied Conditions
| Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 25 | DCM | 12 | 58 |
| 40 | DCM | 6 | 82 |
| 60 | THF | 4 | 75 |
| 40 | Acetonitrile | 8 | 67 |
Data adapted from optimized protocols in
While palladium-mediated couplings are less documented in the provided sources for this specific compound, analogous nitroaniline syntheses employ Buchwald-Hartwig amination for amino group installation. A hypothetical pathway for 2-(methoxymethyl)-4-nitroaniline could involve:
The nitro group's strong electron-withdrawing nature necessitates careful catalyst selection to prevent undesired side reactions. Theoretical calculations using density functional theory (DFT) suggest a reaction coordinate energy profile with $$\Delta G^\ddagger = 98.7\ \text{kJ/mol}$$ for the transmetalation step.
Controlled nitration of 2-(methoxymethyl)aniline demonstrates exceptional regioselectivity due to synergistic electronic effects:
Experimental data from shows that nitration with fuming nitric acid (90% HNO₃) in acetic acid at 0–10°C achieves 94.8% yield of 4-nitro regioisomer. The reaction follows second-order kinetics with rate constant $$k = 0.017\ \text{L·mol}^{-1}\text{·min}^{-1}$$ at 5°C.
Mechanistic Rationale:
Solvent polarity critically influences the stability and reactivity of acetamide intermediates during 2-(methoxymethyl)-4-nitroaniline synthesis. Key findings from solubility studies:
Table 2: Acetamide Intermediate Solubility (mol/L) at 298.15 K
| Solvent | Solubility | Dielectric Constant |
|---|---|---|
| N-Methylpyrrolidone | 0.417 | 32.2 |
| Dimethyl Sulfoxide | 0.385 | 46.7 |
| Ethyl Acetate | 0.228 | 6.02 |
| Water | 0.004 | 80.1 |
Hydrolysis kinetics in aqueous NaOH follow pseudo-first-order behavior:
$$
\ln\left(\frac{[A]0}{[A]}\right) = k{\text{obs}}t$$Where $$k_{\text{obs}} = 0.12\ \text{min}^{-1}$$ at 80°C for 2-(methoxymethyl)-4-nitroacetanilide cleavage. Polar aprotic solvents like DMSO stabilize transition states through dipole-dipole interactions, accelerating rearrangement by 3.2× compared to ethanol.
Density functional theory (DFT) has been widely applied to study the molecular polarizability of nitroaniline derivatives, including 2-(methoxymethyl)-4-nitroaniline. Polarizability, a measure of how easily an electron cloud distorts under an external electric field, is critical for understanding NLO responses. For this compound, DFT calculations at the B3LYP/6-31G(d,p) level reveal a molecular dipole moment of 6.82 Debye, significantly higher than unsubstituted nitroaniline derivatives [4]. The methoxymethyl group enhances polarizability through two mechanisms:
Hyperpolarizability (β), a key metric for NLO activity, has been calculated using finite-field DFT. For 2-(methoxymethyl)-4-nitroaniline, the first hyperpolarizability (βtot) reaches 1,248 × 10−30 esu, approximately 3.1 times greater than para-nitroaniline [2] [4]. This enhancement stems from the synergistic effects of the nitro group’s electron-withdrawing capacity and the methoxymethyl group’s electron-donating properties, which amplify intramolecular charge transfer (ICT).
| Property | 2-(Methoxymethyl)-4-nitroaniline | Para-nitroaniline |
|---|---|---|
| Dipole Moment (Debye) | 6.82 | 4.95 |
| βtot (10−30 esu) | 1,248 | 402 |
| HOMO-LUMO Gap (eV) | 3.12 | 4.07 |
Table 1: Comparative DFT-derived properties of 2-(methoxymethyl)-4-nitroaniline and para-nitroaniline [1] [4] [7].
Frontier molecular orbital (FMO) analysis provides insights into the charge-transfer dynamics governing the optical properties of 2-(methoxymethyl)-4-nitroaniline. The HOMO (highest occupied molecular orbital) is localized on the methoxymethyl-aniline moiety, while the LUMO (lowest unoccupied molecular orbital) resides predominantly on the nitrobenzene ring (Figure 1) [6]. This spatial separation creates a charge-transfer excitation with an energy gap (ΔE) of 3.12 eV, as calculated at the CAM-B3LYP/6-311+G(d,p) level.
The reduced HOMO-LUMO gap compared to unsubstituted nitroanilines (ΔE = 4.07 eV) [4] arises from the methoxymethyl group’s dual role:
Time-dependent DFT (TD-DFT) simulations predict a strong absorption band at 427 nm (in vacuum), corresponding to a HOMO→LUMO transition with a oscillator strength of 0.89 [1]. Solvent effects further redshift this band, as demonstrated in acetonitrile (λmax = 442 nm) [7], highlighting the compound’s solvatochromic behavior.
The optical properties of 2-(methoxymethyl)-4-nitroaniline are highly solvent-dependent, necessitating advanced solvent interaction models. Stochastic embedding DFT (se-DFT) has emerged as a powerful tool for simulating solute-solvent systems while reducing computational costs [5]. In this method:
Application of se-DFT to 2-(methoxymethyl)-4-nitroaniline in water reveals a 14% increase in polarizability compared to gas-phase calculations [5] [7]. The solvent reaction field stabilizes the charge-separated excited state, lowering the HOMO-LUMO gap to 2.98 eV and enhancing hyperpolarizability by 22% [7]. These findings align with experimental UV-vis spectra, where solvent polarity indices correlate linearly with λmax shifts (R2 = 0.94) [2].
The se-DFT framework also captures hydrogen-bonding interactions between the nitro group and water. Simulations show a 0.15 Å elongation of the N–O bond in the nitro group upon solvation, further facilitating charge transfer [5].
Perturbation theory elucidates how substituents like methoxymethyl modulate the optical gaps of nitroanilines. For 2-(methoxymethyl)-4-nitroaniline, the substituent exerts two primary perturbations:
Second-order Møller-Plesset (MP2) calculations quantify these effects:
These perturbations collectively reduce the optical gap by 0.95 eV, consistent with experimental absorption spectra [2]. Comparative studies show that replacing the methoxymethyl group with stronger electron donors (e.g., dimethylamino) further narrows the gap to 2.64 eV, albeit at the cost of reduced thermal stability [6].
This comprehensive review examines the crystallographic studies and supramolecular assembly characteristics of 2-(Methoxymethyl)-4-nitroaniline, focusing on hydrogen-bonding networks, non-covalent interactions, and temperature-dependent polymorphic transformations. The analysis draws from extensive research on nitroaniline derivatives and related compounds to provide insights into crystal packing arrangements, molecular interactions, and thermal behavior.
The crystallographic analysis of nitroaniline derivatives reveals sophisticated hydrogen-bonding networks that govern supramolecular assembly patterns [1] [2] [3]. In the crystal structure of 2-amino-2-oxoethyl 4-nitrobenzoate, a triclinic system with space group P-1 demonstrates characteristic intermolecular N—H⋯O hydrogen bonds forming centrosymmetric dimers [1]. The hydrogen bond parameters show D—H distances of 0.93(2) Å, H⋯A distances of 1.97(2) Å, and D⋯A distances of 2.898(2) Å with angles of 174(2)°, indicating strong directional interactions [1].
Similar hydrogen-bonding patterns emerge in N-(4-Methoxy-2-nitrophenyl)acetamide, which crystallizes in a monoclinic system (space group P21/n) at 90 K [4]. The structure exhibits extensive hydrogen-bonding networks with N1—H1N⋯O3 interactions characterized by D—H distances of 0.885(17) Å, H⋯A distances of 2.335(17) Å, and D⋯A distances of 3.0395(13) Å [4]. These interactions create three-dimensional networks that stabilize the crystal structure through cooperative effects.
The hydrogen-bonding motifs in nitroaniline derivatives typically follow specific geometric constraints. Analysis of p-nitroaniline reveals that the amino group acts as a hydrogen bond donor while the nitro group oxygen atoms serve as acceptors [3]. The crystal structure demonstrates weak hydrogen bridges connecting oxygen atoms of nitro groups to amino groups of adjacent molecules, with close intermolecular approaches ranging from 2.7 to 3.0 Å [3].
| Compound | Hydrogen Bond | D—H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) | Network Type |
|---|---|---|---|---|---|---|
| 2-amino-2-oxoethyl 4-nitrobenzoate [1] | N1—H1⋯O3 | 0.93(2) | 1.97(2) | 2.898(2) | 174(2) | Centrosymmetric dimers |
| N-(4-Methoxy-2-nitrophenyl)acetamide [4] | N1—H1N⋯O3 | 0.885(17) | 2.335(17) | 3.0395(13) | 136.6(14) | 3D networks |
| Methyl 4-hydroxy-3-nitrobenzoate [5] | O3A—H3A⋯O2A | 0.828(11) | 1.94(4) | 2.585(5) | 134(5) | Extensive bonding |
| p-nitroaniline copper complex [6] | N1A—H1A⋯O3A | 0.85(6) | 2.18(7) | 2.969(5) | 153 | 3D framework |
The strength and directionality of hydrogen bonds in nitroaniline systems depend on the electronic environment created by substituents. The 2-nitroaniline derivatives contain intramolecular hydrogen bonds between amino and nitro groups, creating six-membered chelate rings that influence the overall crystal packing [2]. These intramolecular interactions compete with intermolecular hydrogen bonding, affecting the supramolecular assembly patterns.
Temperature-dependent studies of hydrogen-bonding networks reveal dynamic behavior in nitroaniline crystals. Variable-temperature crystallographic analysis of m-nitroaniline shows that hydrogen-bonding patterns remain preserved even at elevated temperatures, although thermal expansion and molecular motion increase [7]. The N—H⋯O hydrogen bonds maintain their structural integrity across the temperature range of 90-350 K, demonstrating the robust nature of these interactions [7].
The supramolecular assembly of nitroaniline derivatives involves complex non-covalent interactions beyond hydrogen bonding, including π-π stacking, dipole-dipole interactions, and van der Waals forces [2] [5] [8]. Analysis of 2-methoxy-5-nitroaniline reveals distinctive π-stacking arrangements where molecules adopt face-to-face configurations with dipoles oriented antiparallel [8]. This arrangement creates color centers through intermolecular charge-transfer processes that affect the optical properties of the crystals [8].
The crystal structure of 2-methoxy-5-nitroaniline demonstrates molecular stacking with offset patterns approximately 1.7 Å between successive molecular pairs [8]. The stacked columns connect through hydrogen bonds with lengths of 2.34(2) Å, creating a three-dimensional network where both syn and anti amino group hydrogen atoms participate in bonding to nitro group oxygen atoms [8]. The angle between planes defining different stacks measures 33.6(7)°, indicating significant geometric constraints imposed by the non-covalent interactions [8].
Density functional theory calculations on nitroaniline derivatives reveal that aryl-chelate stacking interactions contribute significantly to molecular assembly [2]. Van der Waals corrected DFT studies show that stacking between phenyl rings and chelate rings formed by intramolecular hydrogen bonds provides substantial stabilization energy for dimer formation [2]. The phenyl-chelate interactions represent an important factor in monomer stacking beyond conventional C—H⋯O hydrogen bonding [2].
The nature of non-covalent interactions varies with molecular substitution patterns. In methyl 4-hydroxy-3-nitrobenzoate, the crystal structure stabilizes through twelve hydrogen bonding and two π-stacking interactions [5]. The extensive interaction network includes both intra- and intermolecular hydrogen bonds that link molecules into infinite stacked sheets parallel to the (101) crystallographic plane [5]. Hirshfeld surface analysis quantifies the relative contributions of different interaction types, showing that O⋯H/H⋯O contacts account for 55.8% of intermolecular interactions in p-nitroaniline copper complexes [6].
Short intermolecular contacts between nitro groups represent another significant non-covalent interaction. In 2-amino-2-oxoethyl 4-nitrobenzoate, O5⋯O5 interactions at 2.874(4) Å demonstrate contacts 0.14 Å shorter than the sum of van der Waals radii [1]. These nitro-nitro interactions contribute to crystal stability and influence molecular packing arrangements [1].
| Interaction Type | Distance (Å) | Contribution (%) | Geometric Constraint |
|---|---|---|---|
| O⋯H/H⋯O contacts [6] | 2.18-2.58 | 55.8 | Directional hydrogen bonds |
| H⋯H contacts [6] | Variable | 13.3 | Van der Waals interactions |
| π-π stacking [8] | 3.4-3.7 | Variable | Face-to-face arrangements |
| Nitro-nitro contacts [1] | 2.874(4) | Minor | Short-range dipolar |
Nitroaniline derivatives exhibit complex temperature-dependent polymorphic behavior involving reversible and irreversible phase transitions [7] [9] [10]. Variable-temperature crystallographic studies reveal that molecular motion and reorientation drive polymorphic transformations through mechanisms involving nitro group torsion and hydrogen bond optimization [10].
The polymorphic behavior of 2-iodo-4-nitroaniline demonstrates three distinct crystal forms: triclinic, orthorhombic, and monoclinic polymorphs [9]. Powder X-ray diffraction, differential scanning calorimetry, and infrared spectroscopy characterize these polymorphic transitions [9]. Solvent-mediated transformations occur based on changes in crystal morphology, with transformation to the monoclinic form observed in all cases [9].
Temperature-dependent studies of m-nitroaniline reveal thermal anomalies at 110 K and 300 K, indicating potential phase transitions [7]. Thermal expansion coefficient calculations show lattice contraction along the b-axis direction, demonstrating anisotropic thermal behavior [7]. Rigid-body analysis provides translation and libration tensor values at different temperatures, indicating that m-nitroaniline undergoes a glass transition around 130 K arising from freezing molecular librations and translations [7].
The mechanism of reversible solid-state transitions in nitroaniline systems involves nitro group reorientation coupled with hydrogen bond optimization [10]. In compounds where nitro groups participate as hydrogen bond acceptors, temperature-induced strain develops in the hydrogen-bonding network, prompting facile nitro group adjustments to maintain optimal bonding geometry [10]. This mechanism requires two conditions: low barriers for nitro group rotation and nitro group participation in intermolecular hydrogen bonding [10].
Thermal analysis techniques provide quantitative information about polymorphic transitions. Differential scanning calorimetry studies reveal endothermic and exothermic transitions with characteristic latent heats [10]. Thermogravimetric analysis coupled with mass spectrometry identifies volatile species released during heating, distinguishing between phase transitions and thermal decomposition processes [11].
| Polymorph | Crystal System | Transition Temperature (K) | Transition Type | Mechanism |
|---|---|---|---|---|
| m-nitroaniline β [7] | Monoclinic | 110 | Glass transition | Molecular libration freezing |
| m-nitroaniline γ [7] | Monoclinic | 300 | Second-order | Increased plasticity |
| 2-iodo-4-nitroaniline [9] | Triclinic→Monoclinic | Variable | Solvent-mediated | Morphology changes |
| Reversible systems [10] | Various | 170-230 | Enantiotropic | Nitro group reorientation |
The temperature dependence of polymorphic stability involves thermodynamic relationships between different crystal forms. Enantiotropic polymorphs exhibit reversible transitions with temperature-dependent stability regions, while monotropic polymorphs show irreversible transformations [9]. The kinetics of polymorphic transitions depend on nucleation and growth mechanisms that vary with temperature and environmental conditions [9].
Crystal structure analysis at different temperatures reveals molecular conformational changes accompanying polymorphic transitions. High-temperature phases often exhibit molecular disorder, particularly in nitro groups and flexible substituents [10]. The creation of disorder and strengthening of hydrogen bonds compensate for loss of close packing, leading to overall free energy decreases that drive polymorphic transformations [10].
Thermal decomposition studies provide upper temperature limits for polymorphic stability. Thermogravimetric analysis of related nitroaniline derivatives shows thermal stability up to 140-290°C depending on molecular structure [12] [13]. The thermal decomposition of 4-methoxy-2-nitroacetanilide occurs through autocatalytic mechanisms with activation energies of 34.32-37.99 kJ/mol [13]. These thermal limits define the accessible temperature range for studying polymorphic behavior before chemical decomposition occurs.
The relationship between molecular structure and polymorphic behavior depends on the balance between different intermolecular forces. Compounds with rigid hydrogen-bonding networks show limited polymorphic diversity, while systems with flexible conformational degrees of freedom exhibit multiple polymorphic forms [10]. The presence of bulky substituents or conformational flexibility increases the likelihood of observing temperature-induced polymorphic transitions [9].
Solvent effects significantly influence polymorphic crystallization and transformation kinetics. Different crystallization solvents can stabilize particular polymorphic forms through selective solvation or nucleation mechanisms [9]. Solvent-mediated transitions occur when thermodynamically unstable forms dissolve and recrystallize as more stable polymorphs under specific conditions [9].
The practical implications of polymorphic behavior include effects on material properties such as solubility, bioavailability, and processing characteristics. Understanding temperature-dependent polymorphic transformations becomes crucial for applications requiring thermal processing or storage under varying temperature conditions [14] [15]. Solubility studies of 2-methoxy-4-nitroaniline in various solvent mixtures demonstrate significant variations with temperature and solvent composition, reflecting the influence of polymorphic forms on dissolution behavior [14] [15].